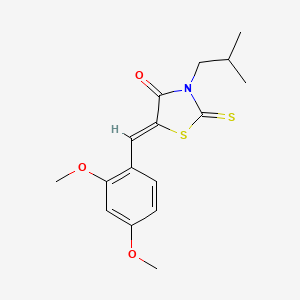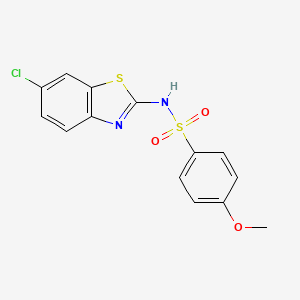
5-(2,4-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
"5-(2,4-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one" is a compound belonging to the class of 2-thioxothiazolidin-4-ones, characterized by a thiazolidine ring with various substituents. These compounds have been studied extensively for their diverse range of biological activities.
Synthesis Analysis
These compounds, including variants like 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, are typically synthesized through acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with appropriate benzoylchlorides. This synthesis is confirmed by elemental analysis, IR, 1H NMR, and MS spectroscopy (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds often features a wide C-C-C angle at the methine C atom linking the two rings. In some isomers, hydrogen bonds and aromatic pi-pi stacking interactions or dipolar carbonyl-carbonyl interactions play a crucial role in the crystal structure (Delgado et al., 2006).
Chemical Reactions and Properties
The chemical properties of these compounds are influenced by their structure, particularly the interactions between different groups attached to the thiazolidine ring. This affects their reactivity and potential for forming various derivatives through reactions like cyclocondensation and one-pot synthesis processes (Cunico et al., 2007).
Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Applications
Hydrogen-Bonded Structures and π-π Stacking Interactions : Studies have shown that thiazolidinone derivatives, including those similar to 5-(2,4-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, exhibit unique structural characteristics. They can form hydrogen-bonded dimers that are either isolated or linked into chains by aromatic π-π stacking interactions or by dipolar carbonyl-carbonyl interactions. These structural features are crucial for understanding the molecular assembly and designing materials with specific properties (Delgado et al., 2006).
Green Chemical Synthesis : A noteworthy approach in the synthesis of thiazolidinone derivatives is the utilization of green chemistry principles. One study reported the efficient synthesis of fluorinated thiazolidinone derivatives using lemon juice as a natural, eco-friendly catalyst, demonstrating an experimentally simple, clean, and high-yielding method. This green synthesis approach emphasizes the importance of environmentally friendly methods in chemical synthesis (Sachdeva et al., 2013).
Potential Biological Activities
Antimicrobial Activity : Thiazolidinone derivatives have shown promise in antimicrobial applications. Various studies have synthesized novel thiazolidinone compounds and tested them for in vitro antimicrobial activity, revealing that some derivatives exhibit significant antibacterial and antifungal properties. This highlights the potential of thiazolidinone derivatives as candidates for developing new antimicrobial agents (El-Gaby et al., 2009).
Anticancer Properties : Research into the anticancer activity of thiazolidinone derivatives, including those structurally related to 5-(2,4-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, has yielded promising results. Some derivatives have been found to induce apoptosis selectively in cancer cells without affecting normal cells, suggesting their potential as therapeutic agents for cancer treatment. The specific mechanisms through which these compounds exert their anticancer effects, including the activation of caspase-3, highlight the complexity of their biological activities and their potential for development into anticancer drugs (Szychowski et al., 2019).
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-10(2)9-17-15(18)14(22-16(17)21)7-11-5-6-12(19-3)8-13(11)20-4/h5-8,10H,9H2,1-4H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOBQXGYRMQADS-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4617013.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4617020.png)
![3-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4617024.png)

![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4617037.png)
![(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B4617045.png)
![4-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4617053.png)
![4,4,8-trimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4617065.png)
![4-(2-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4617072.png)
![N~2~-(3-acetylphenyl)-N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4617078.png)
![4-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4617098.png)
![methyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4617105.png)
![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)